molecular formula C20H30N2O2 B2453889 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 954020-84-9

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No. B2453889
CAS RN: 954020-84-9
M. Wt: 330.472
InChI Key: UHVSFZBTSFQOJB-UHFFFAOYSA-N
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Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase. It is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Tsubouchi et al. (1995) described the synthesis and biological evaluation of a series of optically active 2-oxaisocephems, which are characterized by substitutions at the 3-position with [(N-alkylpyridinium-4'-yl)thio]methyl groups. These compounds exhibited a broad spectrum of in vitro antibacterial activity, particularly against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis, indicating their potential as new antibacterial agents (Tsubouchi et al., 1995).

Pharmacological Properties

  • Mitsuya et al. (2000) investigated a novel series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides designed based on the biological profiles of a prototype muscarinic M(3) receptor selective antagonist. The compounds developed showed potent, long-acting, orally active properties as M(3) receptor antagonists, with potential therapeutic applications for urinary tract disorders, irritable bowel syndrome, and respiratory disorders. This highlights the importance of structural modifications in enhancing selectivity and efficacy of pharmacological agents (Mitsuya et al., 2000).

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16-5-4-8-19(13-16)24-15-20(23)21-14-17-9-11-22(12-10-17)18-6-2-3-7-18/h4-5,8,13,17-18H,2-3,6-7,9-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVSFZBTSFQOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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